Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
The compound contains several functional groups including an ethyl group, a sulfonyl group, a carboxylate group, and a pyridazine ring. The sulfonyl group is a functional group that is found primarily in sulfones . It can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as protodeboronation and electrophilic aromatic substitution .Scientific Research Applications
Antimicrobial Activities
Researchers have synthesized derivatives of ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate that have been evaluated for their antimicrobial properties. These compounds have been tested against various bacteria and fungi, showing significant activity which indicates their potential in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019; M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Corrosion Inhibition
Compounds synthesized from this compound have shown promising results as corrosion inhibitors. These derivatives have been tested on mild steel in acidic environments, displaying high inhibition efficiencies which make them suitable for industrial applications such as pickling processes (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020; P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Herbicidal Activities
This compound derivatives have also been explored for their potential in agricultural applications, particularly as herbicides. These compounds have been evaluated in various tests, showing efficacy in inhibiting chlorophyll and possessing herbicidal activities comparable to commercial products against specific plant species (Han Xu, Xu-Hong Hu, Xiao-mao Zou, Bin Liu, You-Quan Zhu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2008).
Synthesis of Heterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of a wide range of heterocyclic compounds. These synthesized compounds, containing sulfonamido moieties, have been evaluated for their antibacterial properties, indicating the broad applicability of this compound in medicinal chemistry for creating new therapeutic agents (Maitane Fernández, U. Uria, Lucía Orbe, J. Vicario, Efraím Reyes, L. Carrillo, 2014).
Antioxidant Activity
Further studies have focused on the antioxidant activities of derivatives synthesized from this compound. These studies have shown promising results, indicating the potential of these compounds in oxidative stress-related applications (S. George, R. Sabitha, P. M. Kumar, T. Ravi, 2010).
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-4-16-8-12-18(13-9-16)31(27,28)30-19-14-20(25)24(17-10-6-15(3)7-11-17)23-21(19)22(26)29-5-2/h6-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISKYNODWIKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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